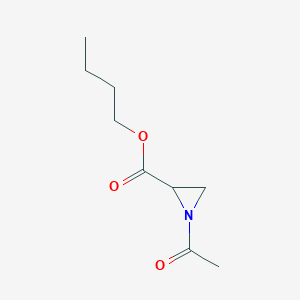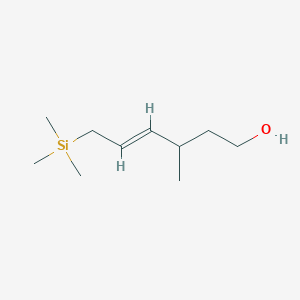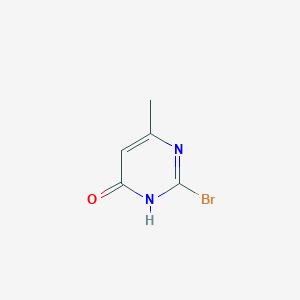![molecular formula C11H13NO2 B11906047 2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol](/img/structure/B11906047.png)
2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Spiro[benzofuran-3,3’-pyrrolidin]-6-ol is a spirocyclic compound that features a unique three-dimensional structure. This compound is characterized by a benzofuran ring fused to a pyrrolidine ring, with a hydroxyl group attached to the benzofuran moiety. The spirocyclic structure imparts significant rigidity and three-dimensionality, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Spiro[benzofuran-3,3’-pyrrolidin]-6-ol typically involves a multi-step process. One common method includes the cycloaddition reaction between benzofuran derivatives and pyrrolidine precursors. The reaction conditions often involve the use of catalysts such as Lewis acids to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2H-Spiro[benzofuran-3,3’-pyrrolidin]-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzofuran and pyrrolidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituents, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the benzofuran or pyrrolidine rings .
Aplicaciones Científicas De Investigación
2H-Spiro[benzofuran-3,3’-pyrrolidin]-6-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-Spiro[benzofuran-3,3’-pyrrolidin]-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .
Comparación Con Compuestos Similares
Spiro[pyrrolidine-3,3’-oxindoles]: These compounds share a similar spirocyclic structure but differ in the nature of the fused rings.
Spiro[indoline-3,3’-pyrrolidines]: These compounds also feature a spirocyclic structure with an indoline ring fused to a pyrrolidine ring.
Uniqueness: 2H-Spiro[benzofuran-3,3’-pyrrolidin]-6-ol is unique due to its specific combination of benzofuran and pyrrolidine rings, which imparts distinct chemical and biological properties. The presence of the hydroxyl group further enhances its reactivity and potential for functionalization .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
spiro[2H-1-benzofuran-3,3'-pyrrolidine]-6-ol |
InChI |
InChI=1S/C11H13NO2/c13-8-1-2-9-10(5-8)14-7-11(9)3-4-12-6-11/h1-2,5,12-13H,3-4,6-7H2 |
Clave InChI |
WUOUWFIYLUJUCT-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12COC3=C2C=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





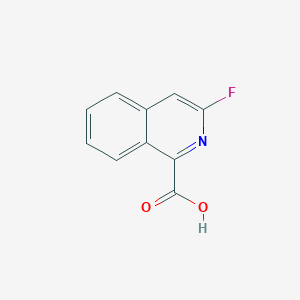
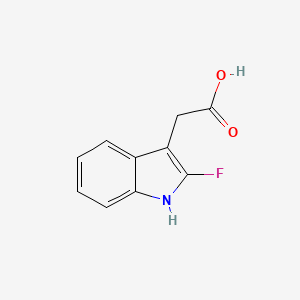
![2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid](/img/structure/B11906011.png)

